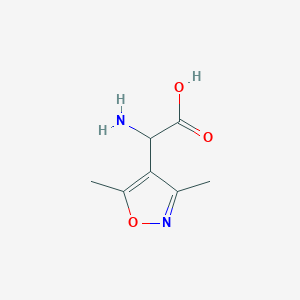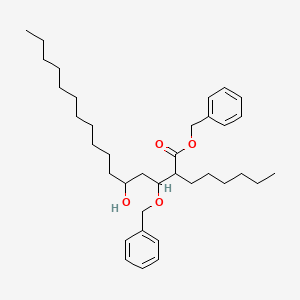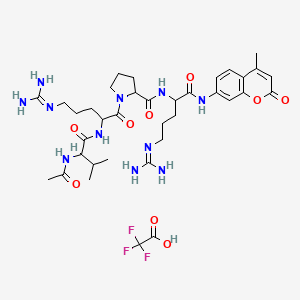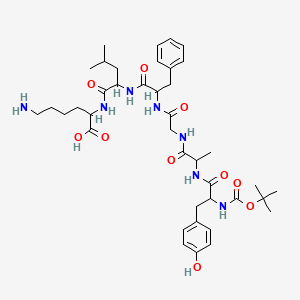
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH est un peptide synthétique composé de plusieurs acides aminés, chacun protégé par un groupe tert-butyloxycarbonyle (Boc). Ce composé est utilisé dans diverses applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le groupe Boc est utilisé pour protéger le groupe amino de chaque acide aminé pendant le processus de synthèse. Les étapes générales comprennent :
Attachement du premier acide aminé : à la résine.
Déprotection : du groupe Boc à l'aide d'acide trifluoroacétique (TFA).
Couplage : du prochain acide aminé protégé par le Boc à l'aide d'un réactif de couplage tel que le dicyclohexylcarbodiimide (DCC) ou le N,N’-diisopropylcarbodiimide (DIC).
Répétition : des étapes de déprotection et de couplage jusqu'à l'obtention de la séquence peptidique souhaitée.
Clivage : du peptide de la résine à l'aide d'un acide fort comme l'acide fluorhydrique (HF) ou le TFA.
Méthodes de production industrielle
La production industrielle de this compound suit des principes similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de techniques à haut débit et l'optimisation des conditions réactionnelles sont essentielles pour la production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH peut subir diverses réactions chimiques, notamment :
Déprotection : Élimination du groupe Boc à l'aide d'acides comme le TFA.
Couplage : Formation de liaisons peptidiques avec d'autres acides aminés ou peptides.
Oxydation et réduction : Modifications des chaînes latérales d'acides aminés spécifiques.
Réactifs et conditions courants
Déprotection : L'acide trifluoroacétique (TFA) est couramment utilisé.
Couplage : Le dicyclohexylcarbodiimide (DCC) ou le N,N’-diisopropylcarbodiimide (DIC) sont des réactifs de couplage typiques.
Oxydation : Le peroxyde d'hydrogène (H2O2) ou d'autres agents oxydants.
Réduction : Le borohydrure de sodium (NaBH4) ou d'autres agents réducteurs.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent les peptides déprotégés, les chaînes peptidiques allongées et les peptides modifiés avec des chaînes latérales oxydées ou réduites.
Applications de recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé dans l'étude de la synthèse peptidique et de la formation de liaisons peptidiques.
Biologie : Employé dans l'investigation des interactions protéine-protéine et des interactions enzyme-substrat.
Médecine : Utilisé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.
Industrie : Appliqué dans la production de peptides synthétiques pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action de this compound dépend de son application spécifique. En général, les peptides comme celui-ci peuvent interagir avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, pour moduler les processus biologiques. Le groupe Boc protège les acides aminés pendant la synthèse, mais est éliminé avant que le peptide n'exerce ses effets.
Applications De Recherche Scientifique
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used in the study of peptide synthesis and peptide bond formation.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for various industrial applications.
Mécanisme D'action
The mechanism of action of Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH depends on its specific application. In general, peptides like this one can interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The Boc group protects the amino acids during synthesis but is removed before the peptide exerts its effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Boc-DL-Ala-Gly-OH
- Boc-Gly-Phe-Phe-OMe
- Boc-Tyr-D-Ala-Gly
Unicité
Boc-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-DL-Lys-OH est unique en raison de sa séquence spécifique d'acides aminés et de la présence du groupe protecteur Boc. Cette combinaison permet un contrôle précis de la synthèse et de la modification du peptide, ce qui le rend précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C40H59N7O10 |
|---|---|
Poids moléculaire |
797.9 g/mol |
Nom IUPAC |
6-amino-2-[[2-[[2-[[2-[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H59N7O10/c1-24(2)20-30(36(52)45-29(38(54)55)14-10-11-19-41)46-37(53)31(21-26-12-8-7-9-13-26)44-33(49)23-42-34(50)25(3)43-35(51)32(47-39(56)57-40(4,5)6)22-27-15-17-28(48)18-16-27/h7-9,12-13,15-18,24-25,29-32,48H,10-11,14,19-23,41H2,1-6H3,(H,42,50)(H,43,51)(H,44,49)(H,45,52)(H,46,53)(H,47,56)(H,54,55) |
Clé InChI |
CYNSTRDQLTUBMY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)
![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)
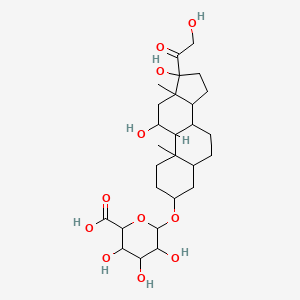
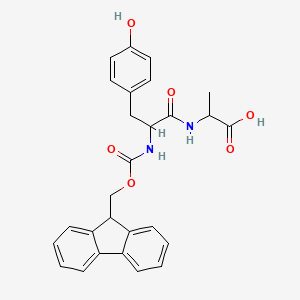

![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)
